

Application Notes and Protocols: N-Nitrosomethylphenidate Reference Standard

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Compound of Interest

Compound Name: *N-Nitrosomethylphenidate*

Cat. No.: *B13421479*

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Introduction

N-Nitrosomethylphenidate (NMPH) is a nitrosamine impurity of significant concern for the pharmaceutical industry. Classified as a probable human carcinogen, NMPH can form during the synthesis, formulation, or storage of methylphenidate-containing drug products.^{[1][2]} Methylphenidate is a widely prescribed central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.^{[1][3]} The potential presence of this genotoxic impurity necessitates rigorous analytical testing to ensure patient safety and compliance with regulatory guidelines.^{[4][5]}

This document provides detailed application notes and experimental protocols for the use of **N-Nitrosomethylphenidate** as a reference standard in the identification and quantification of this impurity in pharmaceutical products.

Physicochemical Data and Reference Standard Information

A certified reference standard of **N-Nitrosomethylphenidate** is essential for accurate and precise analytical measurements. The following table summarizes key information for this compound.

Property	Value	Source
Chemical Name	methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate	[6][7]
Synonyms	Methyl 1-nitroso- α -phenyl-2-piperidineacetate	[1][6]
CAS Number	55557-03-4	[1][6][7]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₃	[1][7]
Molecular Weight	262.31 g/mol	[1]
Purity	Typically >95%	[1]
Storage Conditions	-20°C, protect from light	[6]

Experimental Protocols

The detection of N-nitrosamine impurities at trace levels requires highly sensitive and selective analytical methods.[8] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS) are the most commonly employed techniques.[1][8]

Protocol 1: Quantitative Analysis of N-Nitrosomethylphenidate by LC-MS/MS

This protocol describes a general method for the quantification of NMPH in a drug product using a certified reference standard.

2.1.1. Materials and Reagents

- **N-Nitrosomethylphenidate** Certified Reference Standard
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid (LC-MS grade)

- Drug product containing methylphenidate
- Volumetric flasks, pipettes, and vials
- Syringe filters (0.22 μm)

2.1.2. Standard Solution Preparation

- Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh a suitable amount of **N-Nitrosomethylphenidate** reference standard and dissolve it in methanol in a volumetric flask to obtain a final concentration of 100 $\mu\text{g/mL}$.
- Working Standard Solutions: Perform serial dilutions of the stock solution with a suitable diluent (e.g., 50:50 methanol:water) to prepare a series of calibration standards. The concentration range should bracket the expected level of the impurity in the sample. A typical range might be 0.5 ng/mL to 100 ng/mL.

2.1.3. Sample Preparation

- Accurately weigh a portion of the powdered drug product equivalent to a specific dose of methylphenidate.
- Dissolve the sample in a known volume of diluent (e.g., methanol or a mixture of methanol and water).
- Vortex or sonicate the sample to ensure complete dissolution.
- Centrifuge the sample to pellet any undissolved excipients.
- Filter the supernatant through a 0.22 μm syringe filter into an LC vial for analysis.

2.1.4. LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization for the specific instrument used.

Parameter	Recommended Condition
LC Column	C18 or PFP (Pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 2.6 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Gradient	Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration.
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40°C
Injection Volume	5 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Detection	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	To be determined by infusion of the reference standard
Product Ions (Q3)	To be determined by infusion of the reference standard

2.1.5. Data Analysis and Quantification

- Generate a calibration curve by plotting the peak area of the NMPH reference standard against its concentration.
- Determine the concentration of NMPH in the prepared sample by interpolating its peak area from the calibration curve.
- Calculate the final amount of NMPH in the drug product, typically expressed in parts per million (ppm) or nanograms per tablet.

Protocol 2: Screening and Quantification of N-Nitrosomethylphenidate by GC-MS/MS

This protocol is suitable for the analysis of NMPH, which is a semi-volatile compound.

2.2.1. Materials and Reagents

- **N-Nitrosomethylphenidate** Certified Reference Standard
- Dichloromethane (DCM, GC grade)
- Methanol (GC grade)
- Drug product containing methylphenidate
- Anhydrous sodium sulfate
- Volumetric flasks, pipettes, and GC vials

2.2.2. Standard Solution Preparation

- **Stock Solution (100 µg/mL):** Prepare a stock solution of NMPH in methanol or dichloromethane.
- **Working Standard Solutions:** Serially dilute the stock solution with dichloromethane to prepare calibration standards in a range appropriate for trace analysis (e.g., 1 ng/mL to 100 ng/mL).

2.2.3. Sample Preparation

- Weigh a portion of the powdered drug product.
- Disperse the sample in a suitable volume of water or an appropriate buffer.
- Perform a liquid-liquid extraction with dichloromethane.
- Collect the organic layer and dry it over anhydrous sodium sulfate.

- Filter the extract and concentrate it to a known volume if necessary.
- Transfer the final extract to a GC vial.

2.2.4. GC-MS/MS Instrumental Conditions

Parameter	Recommended Condition
GC Column	Mid-polarity column (e.g., DB-WAX or equivalent)
Inlet Temperature	250°C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow rate (e.g., 1.2 mL/min)
Oven Temperature Program	Start at a low temperature (e.g., 50°C), hold, then ramp up to a final temperature (e.g., 250°C) to elute NMPH.
Transfer Line Temperature	250°C
Ion Source Temperature	230°C
Ionization Mode	Electron Ionization (EI)
MS/MS Detection	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	To be determined from the mass spectrum of the reference standard
Product Ions (Q3)	To be determined from the product ion scan of the precursor ion

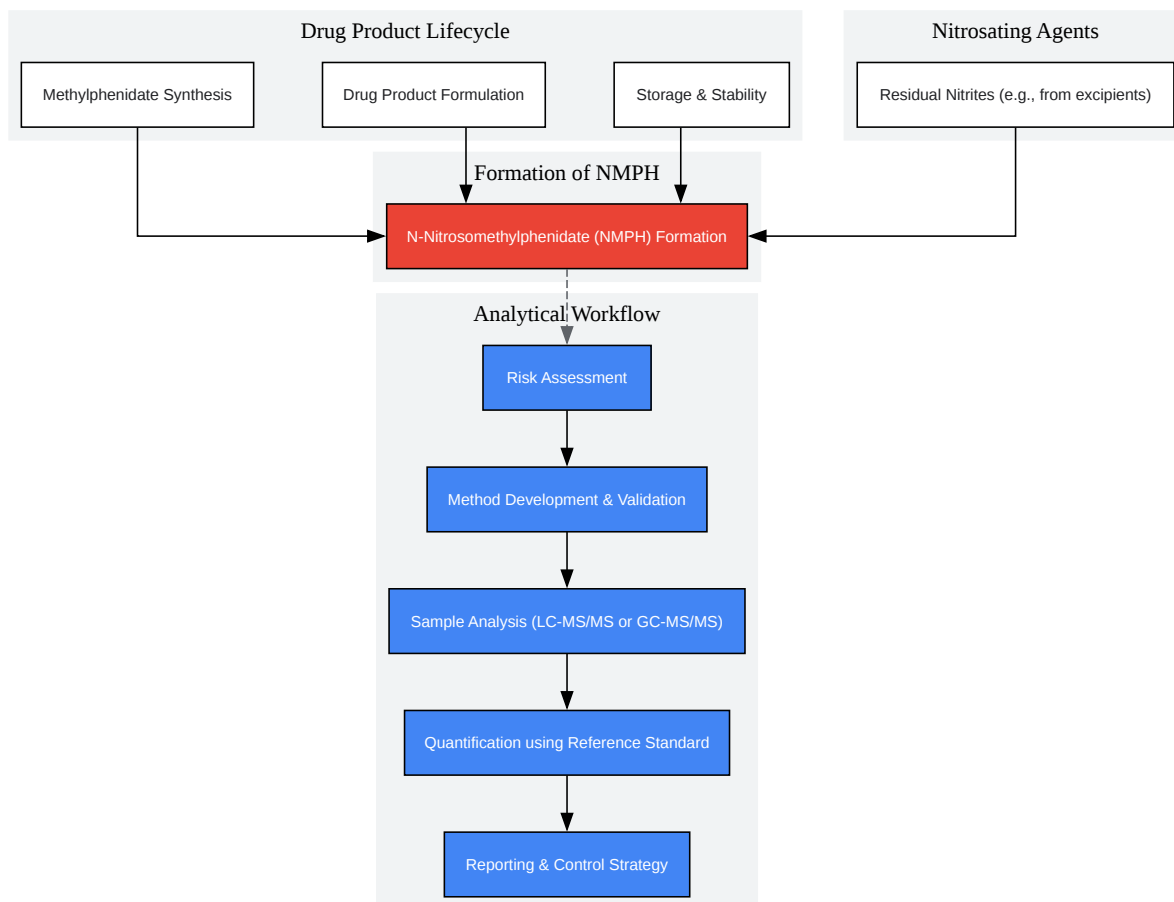
2.2.5. Data Analysis and Quantification

The data analysis and quantification steps are analogous to those described for the LC-MS/MS method.

Visualization of Workflows and Pathways

N-Nitrosomethylphenidate Formation and Analysis Workflow

The following diagram illustrates the potential formation of NMPH and the general workflow for its analysis in a pharmaceutical setting.



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Caption: Workflow for NMPH formation, risk assessment, and analysis.

General Genotoxicity Pathway of Nitrosamines

As a specific signaling pathway for **N-Nitrosomethylphenidate** is not well-defined, the following diagram illustrates the generally accepted mechanism of genotoxicity for nitrosamine compounds.



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Caption: General pathway of nitrosamine-induced genotoxicity.

Conclusion

The use of a well-characterized **N-Nitrosomethylphenidate** reference standard is indispensable for the accurate assessment of this impurity in pharmaceutical products. The provided LC-MS/MS and GC-MS/MS protocols offer a robust starting point for method development and validation. Continuous monitoring and control of NMPH levels are critical to ensuring the quality and safety of methylphenidate-containing medicines for patients.

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